molecular formula C12H24O3Si B14661109 2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one CAS No. 37008-92-7

2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one

Cat. No.: B14661109
CAS No.: 37008-92-7
M. Wt: 244.40 g/mol
InChI Key: XAASIKAWMVGNFN-UHFFFAOYSA-N
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Description

2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one is an organosilicon compound characterized by its unique structure, which includes a dioxasilolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one typically involves the reaction of hexyl-substituted silanes with diethyl ketone in the presence of a catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can yield silane derivatives.

    Substitution: The dioxasilolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like halides or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted dioxasilolane compounds.

Scientific Research Applications

2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one involves its interaction with various molecular targets. The dioxasilolane ring can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The compound’s effects are mediated through its ability to form stable intermediates and transition states during reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxan-5-ylmethanol
  • Cyclobutylcyclopentane
  • Cyclopropane derivatives

Uniqueness

2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one is unique due to its specific substitution pattern and the presence of the dioxasilolane ring

Properties

CAS No.

37008-92-7

Molecular Formula

C12H24O3Si

Molecular Weight

244.40 g/mol

IUPAC Name

2,2-diethyl-5-hexyl-1,3,2-dioxasilolan-4-one

InChI

InChI=1S/C12H24O3Si/c1-4-7-8-9-10-11-12(13)15-16(5-2,6-3)14-11/h11H,4-10H2,1-3H3

InChI Key

XAASIKAWMVGNFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(=O)O[Si](O1)(CC)CC

Origin of Product

United States

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